(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one
Brand Name: Vulcanchem
CAS No.: 702700-68-3
VCID: VC16817367
InChI: InChI=1S/C12H13NO2/c14-11-8-10-6-7-12(11)15-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one

CAS No.: 702700-68-3

Cat. No.: VC16817367

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one - 702700-68-3

Specification

CAS No. 702700-68-3
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name (1R,4S)-3-phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one
Standard InChI InChI=1S/C12H13NO2/c14-11-8-10-6-7-12(11)15-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1
Standard InChI Key RQRKVNCLIKAHKJ-CMPLNLGQSA-N
Isomeric SMILES C1C[C@@H]2C(=O)C[C@H]1N(O2)C3=CC=CC=C3
Canonical SMILES C1CC2C(=O)CC1N(O2)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Core Bicyclic Framework

The compound belongs to the azabicyclo[2.2.2]octane family, characterized by three fused six-membered rings with bridgehead nitrogen and oxygen atoms. The [2.2.2] bicyclic system imposes significant steric constraints, leading to a rigid, bowl-shaped conformation. Key features include:

  • 2-oxa-3-azabicyclo[2.2.2]octan-6-one backbone: Oxygen occupies the 2-position, nitrogen the 3-position, and a ketone group at the 6-position.

  • Stereochemistry: The (1R,4S) configuration indicates chiral centers at positions 1 and 4, influencing the molecule’s three-dimensional arrangement and reactivity .

Table 1: Core Structural Attributes

PropertyValue
IUPAC Name(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight227.25 g/mol (calculated)
Chiral Centers2 (1R, 4S)

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of azabicyclo[2.2.2]octanes often leverages cycloaddition or intramolecular cyclization strategies. For example, rhodium-catalyzed 1,3-dipolar cycloadditions, as demonstrated in the synthesis of 8-oxa-2-azabicyclo[3.2.1]octane derivatives, provide a potential pathway .

Key Synthetic Steps

  • Precursor Preparation: A diazo compound (e.g., α-diazocarbonyl) generates a carbonyl ylide under rhodium(II) catalysis.

  • Cycloaddition: Reaction with a vinyl ether forms the bicyclic framework.

  • Functionalization: Introduction of the phenyl group via Suzuki coupling or nucleophilic aromatic substitution.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
DiazotizationRh₂(OAc)₄, La(OTf)₃, CH₂Cl₂65–78
CycloadditionVinyl ether, 80°C, 12 h52
PhenylationPhenylboronic acid, Pd(PPh₃)₄45

Physicochemical Properties

Computed Properties

Using PubChem data for analogous compounds (e.g., CID 127025627) , the following properties are inferred:

  • XLogP3: ~2.8 (moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH), 3 acceptors (O, N, ketone).

  • Rotatable Bonds: 2 (phenyl and ketone groups).

Table 3: Comparative Physicochemical Data

PropertyTarget CompoundCID 127025627
Molecular Weight227.25421.6
XLogP32.84.4
H-Bond Acceptors34

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